

Application Notes and Protocols for [11C]GSK-1482160 PET Imaging of Neuroinflammation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide array of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis.[1][2] The purinergic P2X7 receptor (P2X7R) has emerged as a promising biomarker for neuroinflammation as it is significantly upregulated in activated microglia and other immune cells within the central nervous system (CNS) during inflammatory processes.[1][3][4] [11C]GSK-1482160 is a potent and selective P2X7R antagonist that readily crosses the blood-brain barrier and can be radiolabeled with carbon-11 for positron emission tomography (PET) imaging.[1][3][4] This allows for the non-invasive in vivo visualization and quantification of P2X7R expression, providing a valuable tool for diagnosing neuroinflammatory conditions, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions.[4][5]

GSK-1482160 acts as a negative allosteric modulator of the P2X7 receptor, reducing the efficacy of ATP at the receptor and subsequently inhibiting the release of pro-inflammatory cytokines like IL-1β.[6] Preclinical studies in rodent models of neuroinflammation have demonstrated the utility of [11C]GSK-1482160 PET imaging in detecting increased P2X7R levels.[4][5]

Quantitative Data Summary



The following tables summarize key quantitative data from in vitro and in vivo studies of [11C]GSK-1482160.

Table 1: In Vitro Binding Characteristics of [11C]GSK-1482160

| Parameter | Cell/Membrane Preparation | Value | Reference |
|------------------------------|-------------------------------|---|-----------|
| Kd | HEK293-hP2X7R membranes | 1.15 ± 0.12 nM | [3] |
| Kd | HEK293-hP2X7R living cells | 5.09 ± 0.98 nM | [5] |
| Ki | HEK293-hP2X7R living cells | 2.63 ± 0.6 nM | [5] |
| Receptor Density (Bmax) | HEK293-hP2X7R membranes | 3.03 ± 0.10 pmol/mg | [3] |
| Association Rate (kon) | HEK293-hP2X7R cells | 0.2312 ± 0.01542 min ⁻¹ nM ⁻¹ | [3] |
| Dissociation Rate (koff) | HEK293-hP2X7R cells | 0.2547 ± 0.0155 min ⁻¹ | [3] |
| Binding Potential (kon/koff) | HEK293-hP2X7R cells | 1.0277 ± 0.207 | [3] |

Table 2: In Vivo [11C]GSK-1482160 PET Imaging Data in Animal Models



| Animal Model | Condition | Brain Region | Outcome | Value | Reference |
|--------------------|--------------------------------------|--|---|-------------------|-----------|
| Mouse | LPS-induced neuroinflamm ation | Multiple cortical regions & hippocampus | Fold increase in total distribution volume (VT) | 3.2-fold | [1][3] |
| Mouse | LPS-induced neuroinflamm ation | Whole Brain | Blocking with cold GSK- 1482160 | 97% | [1][3] |
| Rat (EAE model) | EAE-peak stage | Lumbar spinal cord | Tracer Uptake (PSL/mm²) | 277.74 ± 79.74 | [5][7][8] |
| Rat (EAE model) | EAE-remitting stage | Lumbar spinal cord | Tracer Uptake (PSL/mm²) | 149.00 ± 54.14 | [5][7][8] |
| Rat (EAE model) | Sham control | Lumbar spinal cord | Tracer Uptake (PSL/mm²) | 66.37 ± 1.48 | [5][7][8] |

Experimental Protocols Protocol 1: Radiosynthesis of [11C]GSK-1482160

This protocol describes the N-[11C]methylation of the desmethyl precursor to yield [11C]GSK-1482160.[9]

Materials:

- Desmethyl-GSK1482160 or Boc-protected desmethyl-GSK1482160 precursor
- [11C]CO2 produced from a cyclotron
- Lithium aluminum hydride (LiAlH4) or similar reducing agent
- Hydriodic acid (HI) or Triflic anhydride



- HPLC system with a semi-preparative column
- Solid-phase extraction (SPE) cartridge
- Sterile, pyrogen-free saline for injection

Procedure:

- Production of [11C]Methyl Iodide or [11C]Methyl Triflate:
 - [11C]CO2 is produced via the 14N(p, α)11C nuclear reaction in a cyclotron.
 - The [11C]CO2 is trapped and converted to [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf), which are the methylating agents.
- [11C]Methylation Reaction:
 - The chosen precursor (desmethyl-GSK1482160 or its Boc-protected form) is dissolved in an appropriate solvent.
 - The [11C]methylating agent is introduced into the reaction vessel containing the precursor.
 - The reaction is heated to facilitate the N-methylation.
- Purification:
 - The reaction mixture is purified using a semi-preparative HPLC system to isolate
 [11C]GSK-1482160 from unreacted precursor and other byproducts.
- Formulation:
 - The HPLC fraction containing the purified [11C]GSK-1482160 is collected.
 - The solvent is removed, and the final product is formulated in sterile, pyrogen-free saline for intravenous injection.
 - The final product should have a radiochemical purity of >99%.[9]



Protocol 2: In Vivo PET Imaging of Neuroinflammation in a Mouse Model

This protocol outlines the procedure for conducting a [11C]GSK-1482160 PET/CT scan in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation.[3][4]

Materials:

- [11C]GSK-1482160 radiotracer
- Lipopolysaccharide (LPS) from E. coli
- Sterile saline
- Anesthesia (e.g., isoflurane)
- PET/CT scanner
- Animal handling and monitoring equipment

Procedure:

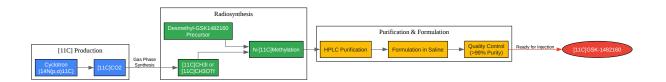
- Induction of Neuroinflammation:
 - Administer LPS to mice to induce a systemic inflammatory response leading to neuroinflammation. A typical time point for imaging is 72 hours post-LPS administration, which corresponds to the peak immune response.[3][4]
 - A control group should be administered sterile saline.
- Animal Preparation:
 - Fast the mice for a few hours before the scan to reduce background signal.
 - Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).
 - Place a catheter in the tail vein for radiotracer injection.



- Position the animal on the scanner bed.
- PET/CT Imaging:
 - Perform a CT scan for anatomical reference and attenuation correction.
 - Administer a bolus injection of [11C]GSK-1482160 via the tail vein catheter.
 - Acquire dynamic PET data for a specified duration (e.g., 60 minutes).
- Blocking Study (for specificity):
 - In a separate cohort of LPS-treated mice, administer an excess of non-radiolabeled ("cold") GSK1482160 prior to the injection of [11C]GSK-1482160 to demonstrate the specificity of the radiotracer binding to the P2X7 receptor.[3][4]
- Image Reconstruction and Analysis:
 - Reconstruct the dynamic PET images using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization).
 - Co-register the PET images with the CT images.
 - Draw regions of interest (ROIs) on the brain images (e.g., cortex, hippocampus) based on a mouse brain atlas.
 - Generate time-activity curves (TACs) for each ROI.
 - Perform tracer kinetic modeling (e.g., a 2-tissue compartment model) on the TACs to estimate the total distribution volume (VT), which is an indicator of receptor density.[3]

Visualizations

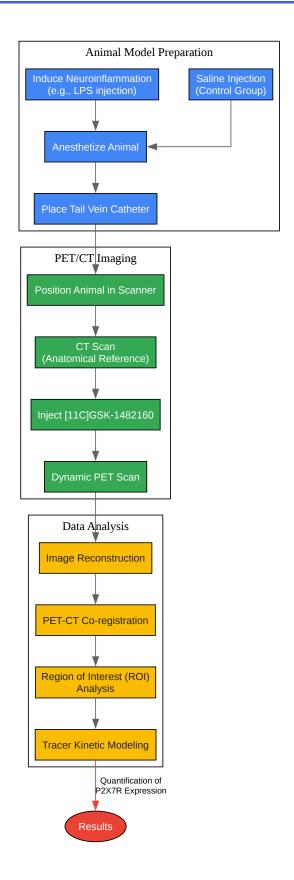




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Caption: Workflow for the radiosynthesis of [11C]GSK-1482160.

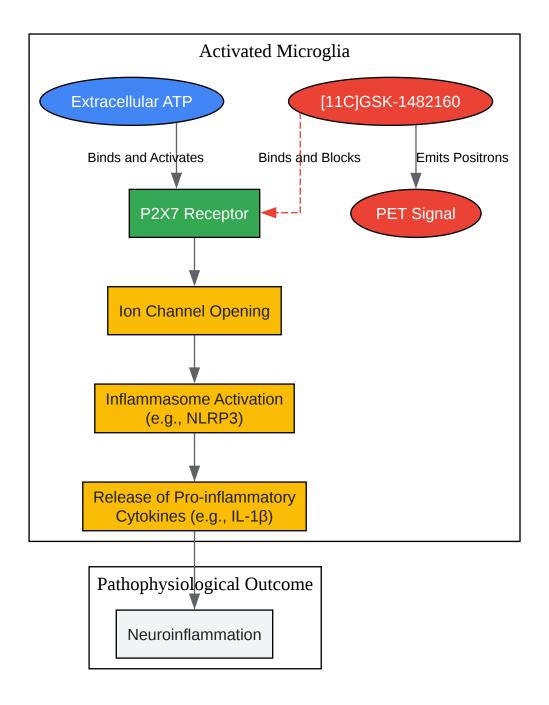




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Caption: Experimental workflow for an in vivo [11C]GSK-1482160 PET study.





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Caption: Mechanism of [11C]GSK-1482160 binding and PET signal generation.

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